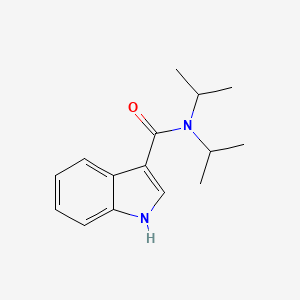

N,N-Diisopropyl-1H-indole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

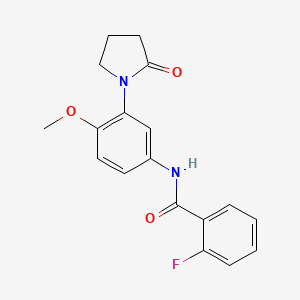

N,N-Diisopropyl-1H-indole-3-carboxamide is a useful research compound. Its molecular formula is C15H20N2O and its molecular weight is 244.338. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Allosteric Modulation of Dopamine Receptors

N,N-Diisopropyl-1H-indole-3-carboxamide derivatives have been investigated for their role as allosteric modulators of dopamine receptors. A study demonstrated the use of related indole-2-carboxamide compounds in targeting the dopamine D2 receptor (D2R), displaying allosteric pharmacology sensitive to mutations in the receptor. This suggests potential applications in modulating dopamine-related pathways and disorders (Mistry et al., 2015).

Anti-inflammatory and Analgesic Properties

Compounds closely related to this compound have been synthesized and found to possess potent anti-inflammatory and analgesic activities. This was demonstrated through animal models, indicating potential therapeutic applications in pain and inflammation management (Nakashima et al., 1984).

Monoamine Oxidase B Inhibition

Indole-carboxamides, including those structurally similar to this compound, have been discovered as potent and selective inhibitors of monoamine oxidase B (MAO-B). These compounds are of interest due to their potential application in treating neurological disorders (Tzvetkov et al., 2014).

Applications in Tuberculosis Treatment

Indole-2-carboxamide derivatives have shown promise as antituberculosis agents. These compounds inhibit MmpL3, a mycolic acid transporter in Mycobacterium tuberculosis, presenting a novel approach for treating tuberculosis (Kondreddi et al., 2013).

Chemical Synthesis and Molecular Modification

Studies have focused on the chemical synthesis and molecular modification of indole-carboxamides, aiming to optimize their pharmacological properties. This includes exploring different synthetic strategies and structure-activity relationships to enhance their therapeutic potential (Hassan et al., 2021).

Direcciones Futuras

Indole derivatives, including “N,N-Diisopropyl-1H-indole-3-carboxamide”, have diverse biological activities and hold immense potential for exploration for newer therapeutic possibilities . Their broad-spectrum biological activities have sparked interest among researchers to synthesize a variety of indole derivatives for screening different pharmacological activities .

Mecanismo De Acción

Target of Action

N,N-Diisopropyl-1H-indole-3-carboxamide is an indole derivative, which has been the focus of many researchers in the study of pharmaceutical compounds . The primary targets of this compound are a variety of enzymes and proteins . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with these targets, which in many cases, inhibits their activity .

Mode of Action

The interaction of this compound with its targets is primarily through the formation of hydrogen bonds . The carboxamide moiety in the compound forms these bonds with the enzymes and proteins, leading to the inhibition of their activity . This interaction results in changes in the function of these targets, affecting the biochemical pathways they are involved in .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the enzymes and proteins it targets . The inhibition of these targets disrupts the normal functioning of these pathways, leading to downstream effects that can have therapeutic benefits . .

Result of Action

The molecular and cellular effects of this compound’s action are the result of its interaction with its targets and the subsequent disruption of the biochemical pathways they are involved in . These effects can lead to the therapeutic benefits of the compound.

Propiedades

IUPAC Name |

N,N-di(propan-2-yl)-1H-indole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c1-10(2)17(11(3)4)15(18)13-9-16-14-8-6-5-7-12(13)14/h5-11,16H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFREVDAPBWYNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CNC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Cyclopentyl-3-(5-(thiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2484805.png)

![7-Chloro-1-(4-chlorophenyl)-2-(2-(dimethylamino)ethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2484809.png)

![5-Bromo-2-methyl-3-[(pyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B2484817.png)

![Methyl 1-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2484819.png)

![6-Chlorothiazolo[4,5-B]pyridin-2-amine](/img/structure/B2484823.png)

![[(2-Bromo-5-methoxyphenyl)methyl]hydrazine dihydrochloride](/img/structure/B2484827.png)

![4-methyl-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide](/img/structure/B2484828.png)